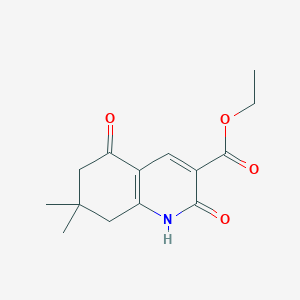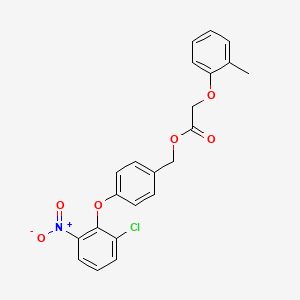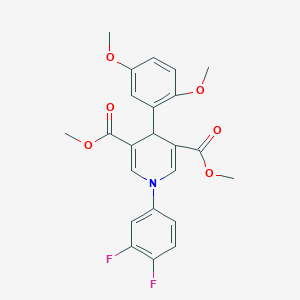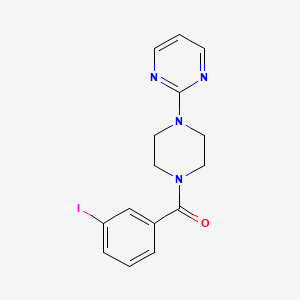![molecular formula C14H8BrF4NO B3546213 Benzamide, 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]- CAS No. 56661-29-1](/img/structure/B3546213.png)
Benzamide, 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]-
Vue d'ensemble
Description
Benzamide, 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]-: is a chemical compound with the molecular formula C13H8BrF4NO . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethyl group attached to the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]- typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: The nitro group is reduced to an amine using a reducing agent such as tin (Sn) and hydrochloric acid (HCl).
Substitution: The amine group is then substituted with a bromine atom using bromine (Br2) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis to create more complex molecules.
- Acts as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Benzamide, 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
4-Bromo-2-fluorobenzamide: Used as a reagent in the synthesis of tricyclic dihydroquinazolinones and imidazole pyrimidine amides.
4-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide: Another compound with similar structural features but different substituents.
Uniqueness:
- The combination of bromine, fluorine, and trifluoromethyl groups in Benzamide, 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]- imparts unique chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF4NO/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQPMPHUGKTQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361704 | |
| Record name | Benzamide, 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56661-29-1 | |
| Record name | Benzamide, 4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-bromophenyl)-5-chloro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546145.png)

![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3546150.png)
![5-bromo-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2-methoxybenzamide](/img/structure/B3546166.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]piperidine](/img/structure/B3546176.png)
![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546177.png)
![N-(2,5-dimethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B3546191.png)
![dimethyl 1-cyclopentyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546199.png)
![4-bromo-N-[2-chloro-5-(propanoylamino)phenyl]benzamide](/img/structure/B3546202.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3546207.png)
